REACTION_CXSMILES
|
[N:1]([CH:4]([C:6]1[CH:7]=[CH:8][C:9]([F:12])=[N:10][CH:11]=1)[CH3:5])=[N+]=[N-]>C(O)C.O=[Pt]=O>[F:12][C:9]1[N:10]=[CH:11][C:6]([CH:4]([NH2:1])[CH3:5])=[CH:7][CH:8]=1
|
Name
|
|
Quantity
|
4.09 g
|
Type
|
reactant
|
Smiles
|
N(=[N+]=[N-])C(C)C=1C=CC(=NC1)F
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
catalyst
|
Smiles
|
O=[Pt]=O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
Filter the mixture after 4 hours
|
Duration
|
4 h
|
Type
|
CUSTOM
|
Details
|
remove the solvent on a rotovap
|
Type
|
CUSTOM
|
Details
|
dry the resulting oil under vacuum
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=CC=C(C=N1)C(C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 3.149 g | |
YIELD: CALCULATEDPERCENTYIELD | 91.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |